5-fluoro-N-(3-hydroxy-3-(thiophen-3-yl)propyl)-2-methoxybenzenesulfonamide
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Overview
Description
5-fluoro-N-(3-hydroxy-3-(thiophen-3-yl)propyl)-2-methoxybenzenesulfonamide is a synthetic organic compound that belongs to the class of sulfonamides This compound is characterized by the presence of a fluorine atom, a thiophene ring, and a methoxybenzenesulfonamide moiety
Mechanism of Action
Target of Action
The primary target of the compound 5-fluoro-N-(3-hydroxy-3-(thiophen-3-yl)propyl)-2-methoxybenzenesulfonamide is the Mas-related G-protein coupled receptor X2 (MRGPRX2) . This receptor is largely expressed in mast cells , which are innate immune cells that primarily reside at sites exposed to the external environment .
Mode of Action
This compound interacts with its target, MRGPRX2, by modulating its activity . This modulation can influence the receptor’s response to a diverse group of ligands, including basic secretagogues, certain drugs, neuropeptides, and antimicrobial peptides .
Biochemical Pathways
The interaction of this compound with MRGPRX2 affects various biochemical pathways. Upon activation, mast cells release pre-formed mediators from granules (e.g., histamine, proteases, and heparin) and newly synthesized mediators (e.g., thromboxane, prostaglandin D2, leukotriene C4, tumor necrosis factor alpha, eosinol chemotactor factor, and platelet-activating factor) that elicit allergic and inflammatory responses .
Result of Action
The molecular and cellular effects of this compound’s action are primarily related to its modulation of MRGPRX2. This modulation can mediate disorders including pseudo-allergic drug reactions, chronic itch (e.g., pruritus), inflammation disorders, pain disorders, a cancer associated condition, skin disorders, wound healing, cardiovascular disease, and lung inflammation/COPD .
Action Environment
Environmental factors can influence the action, efficacy, and stability of this compound. For instance, the presence of ligands in the environment that can activate MRGPRX2 could potentially affect the compound’s efficacy
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-fluoro-N-(3-hydroxy-3-(thiophen-3-yl)propyl)-2-methoxybenzenesulfonamide typically involves multiple steps:
Starting Materials: The synthesis begins with commercially available starting materials such as 5-fluoro-2-methoxybenzenesulfonyl chloride and 3-hydroxy-3-(thiophen-3-yl)propylamine.
Reaction Conditions: The reaction between 5-fluoro-2-methoxybenzenesulfonyl chloride and 3-hydroxy-3-(thiophen-3-yl)propylamine is carried out in the presence of a base such as triethylamine in an organic solvent like dichloromethane. The reaction mixture is stirred at room temperature for several hours.
Purification: The crude product is purified using column chromatography to obtain the desired compound in high purity.
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic route to enhance yield and reduce costs. This could include the use of more efficient catalysts, alternative solvents, and scalable reaction conditions.
Chemical Reactions Analysis
Types of Reactions
5-fluoro-N-(3-hydroxy-3-(thiophen-3-yl)propyl)-2-methoxybenzenesulfonamide can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The sulfonamide group can be reduced to an amine.
Substitution: The fluorine atom can be substituted with other nucleophiles.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used under acidic or basic conditions.
Reduction: Reducing agents like lithium aluminum hydride or hydrogen gas in the presence of a palladium catalyst.
Substitution: Nucleophiles such as amines or thiols can be used in the presence of a suitable base.
Major Products
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of primary or secondary amines.
Substitution: Formation of substituted derivatives with different functional groups.
Scientific Research Applications
5-fluoro-N-(3-hydroxy-3-(thiophen-3-yl)propyl)-2-methoxybenzenesulfonamide has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and anticancer properties.
Industry: Utilized in the development of new materials and chemical processes.
Comparison with Similar Compounds
Similar Compounds
5-fluoro-2-methoxybenzenesulfonamide: Lacks the thiophene and hydroxypropyl groups.
N-(3-hydroxy-3-(thiophen-3-yl)propyl)-2-methoxybenzenesulfonamide: Lacks the fluorine atom.
Uniqueness
5-fluoro-N-(3-hydroxy-3-(thiophen-3-yl)propyl)-2-methoxybenzenesulfonamide is unique due to the combination of its fluorine atom, thiophene ring, and methoxybenzenesulfonamide moiety
Properties
IUPAC Name |
5-fluoro-N-(3-hydroxy-3-thiophen-3-ylpropyl)-2-methoxybenzenesulfonamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H16FNO4S2/c1-20-13-3-2-11(15)8-14(13)22(18,19)16-6-4-12(17)10-5-7-21-9-10/h2-3,5,7-9,12,16-17H,4,6H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YJTBNVITSPRIGK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)F)S(=O)(=O)NCCC(C2=CSC=C2)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H16FNO4S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
345.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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